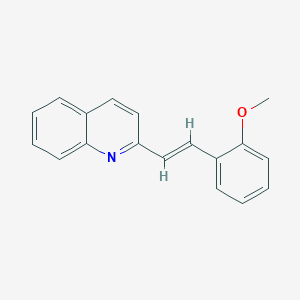
2-(2-(2-Methoxyphenyl)vinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Methoxyphenyl)vinyl)quinoline, also known as MQ, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. MQ is a quinoline derivative that has a vinyl group and a methoxyphenyl group attached to it. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is not fully understood. However, it has been proposed that 2-(2-(2-Methoxyphenyl)vinyl)quinoline exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the expression of pro-inflammatory cytokines. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been reported to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. Another advantage of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline. One direction is to investigate the molecular mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in more detail. Understanding the specific signaling pathways that are modulated by 2-(2-(2-Methoxyphenyl)vinyl)quinoline could provide insights into its potential pharmacological properties. Another direction is to explore the potential of 2-(2-(2-Methoxyphenyl)vinyl)quinoline as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Finally, further studies are needed to evaluate the safety and toxicity of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 2-(2-(2-Methoxyphenyl)vinyl)quinoline, or 2-(2-(2-Methoxyphenyl)vinyl)quinoline, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is relatively simple, and its molecular mechanism of action is not fully understood. Future research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline should focus on investigating its molecular mechanism of action, exploring its potential therapeutic applications, and evaluating its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline involves the reaction between 2-methoxybenzaldehyde and 2-aminobenzophenone in the presence of acetic acid and ethanol. The reaction proceeds through a Claisen-Schmidt condensation reaction, which results in the formation of 2-(2-(2-Methoxyphenyl)vinyl)quinoline. The yield of 2-(2-(2-Methoxyphenyl)vinyl)quinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Propriétés
Numéro CAS |
6974-55-6 |
|---|---|
Nom du produit |
2-(2-(2-Methoxyphenyl)vinyl)quinoline |
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-3-7-15(18)11-13-16-12-10-14-6-2-4-8-17(14)19-16/h2-13H,1H3/b13-11+ |
Clé InChI |
CRKXXGYVXSKYIV-ACCUITESSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C=C2 |
SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
Autres numéros CAS |
6974-55-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



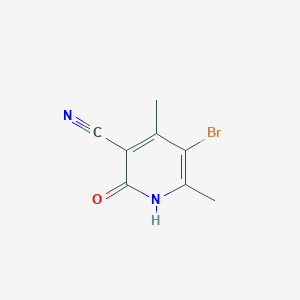
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

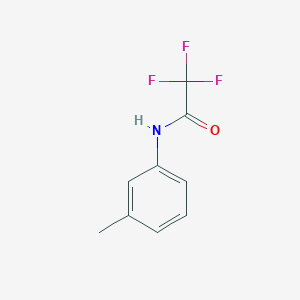
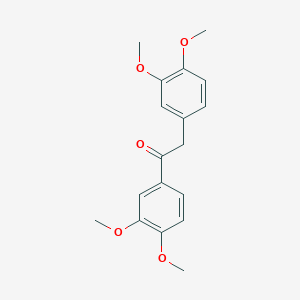

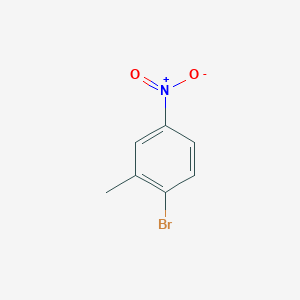
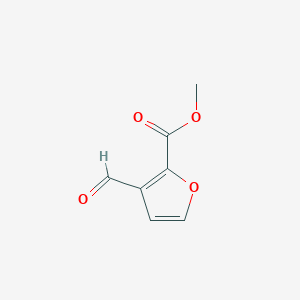


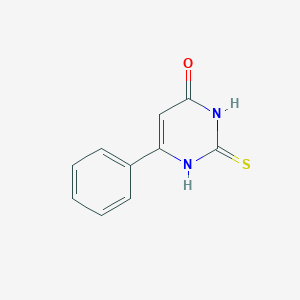

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)
